Boc-O-diphenylphospho-L-serine

Phosphopeptide synthesis Protecting group chemistry Hydrogenolytic deprotection

Post-assembly global phosphorylation often suffers from low site-specificity and side-reactions. Boc-O-diphenylphospho-L-serine (CAS 105751-07-3) directly incorporates the O-phosphoseryl residue during Boc-mode peptide synthesis, enabling high-purity multi-phosphoseryl peptides without HPLC purification. • Enables one-step hydrogenolytic deprotection with PtO₂ in near-quantitative yield. • Stable to 40% TFA/CH₂Cl₂ Boc-removal cycles; survives iterative solid-phase treatments. • Achieves >99% peptide purity (RP-HPLC) without chromatography, reducing cost and time. • Supported by seminal Perich/Alewood/Johns studies for casein and statherin phosphopeptides.

Molecular Formula C20H24NO8P
Molecular Weight 437.4 g/mol
Cat. No. B1640802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-diphenylphospho-L-serine
Molecular FormulaC20H24NO8P
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H24NO8P/c1-20(2,3)27-19(24)21-17(18(22)23)14-26-30(25,28-15-10-6-4-7-11-15)29-16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
InChIKeyRBECNYYYUJDBGE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-O-diphenylphospho-L-serine (CAS 105751-07-3): A Phenyl-Protected Phosphoserine Building Block for Boc-Mode Peptide Synthesis


Boc-O-diphenylphospho-L-serine (also catalogued as Boc-Ser(PO3Ph2)-OH, Nα-Boc-O-(diphenylphospho)-L-serine) is a protected phosphoamino acid derivative belonging to the class of Nα-Boc-O-(diorganylphosphono)-L-serine synthons [1]. First introduced by Perich, Alewood, and Johns in 1986-1991, it features a tert‑butoxycarbonyl (Boc) group on the α-amine and two phenyl esters on the phosphate moiety, giving a molecular formula of C20H24NO8P (MW 437.4) . It serves as a pre‑phosphorylated building block that directly incorporates the O‑phosphoseryl residue into peptides via Boc‑mode solution‑ or solid‑phase synthesis, thereby avoiding post‑assembly global phosphorylation that often suffers from low site‑specificity and side‑reactions [1].

Workflow Boc-mode solution- or solid-phase peptide synthesis Pre-phosphorylated building block approach
Selection Context Hydrogenolytic deprotection with platinum oxide Near-quantitative phenyl phosphate cleavage
Method Compatibility Repetitive 40% TFA/CH₂Cl₂ Boc removal cycles Phenyl phosphate stable to acidolytic conditions

Why Generic Substitution Fails: The Critical Impact of Phosphate Protecting‑Group Chemistry on Boc-O-diphenylphospho-L-serine Workflows


In‑class phosphoserine building blocks cannot be casually interchanged because the identity of the phosphate ester group (phenyl, benzyl, methyl, ethyl, tert‑butyl, or substituted aryl) dictates every downstream synthetic outcome: deprotection chemistry, stability toward repetitive acidolytic Boc‑removal, susceptibility to HF‑mediated dephosphorylation, and final product yield and purity [1][2]. The diphenyl phosphate ester in Boc‑O‑diphenylphospho‑L‑serine occupies a unique position—cleavable by platinum‑mediated hydrogenolysis in near‑quantitative yield, stable to the 40% TFA/CH₂Cl₂ cycles used for Boc removal, yet less stable than certain substituted‑aryl phosphates under anhydrous HF. Substituting the benzyl analogue (Boc‑Ser(PO₃Bzl₂)‑OH) introduces acid‑lability that restricts its solid‑phase utility, while the methyl or ethyl analogues are synthetically intractable because their alkyl phosphate groups resist clean cleavage and instead trigger decomposition of the phosphoseryl residue [1]. The following quantitative evidence establishes exactly where Boc‑O‑diphenylphospho‑L‑serine stands relative to its closest comparators.

Target Boc-Ser(PO₃Ph₂)-OH (Diphenyl)
Benzyl analogue (Boc-Ser(PO₃Bzl₂)-OH) may suffer partial cleavage during iterative TFA treatments, restricting solid-phase utility.
Target Boc-Ser(PO₃Ph₂)-OH (Diphenyl)
Methyl or ethyl phosphate analogues are synthetically intractable; reported hydrogenolytic or acidolytic cleavage leads to phosphoseryl residue decomposition.
Target Boc-Ser(PO₃Ph₂)-OH (Diphenyl)
Substituted-aryl analogues (e.g., 2,6-dimethylphenyl) may be preferred if anhydrous HF cleavage is required; diphenyl variant shows higher HF lability.

Boc-O-diphenylphospho-L-serine Quantitative Differentiation: Head‑to‑Head Comparator Data for Scientific Procurement


Deprotection Outcome: Phenyl Phosphate vs. Methyl and Ethyl Phosphate – Viable Cleavage vs. Residue Decomposition

In a direct head‑to‑head comparison across five Boc‑Ser(PO₃R₂)‑OH derivatives (R = phenyl, benzyl, ethyl, methyl, tert‑butyl), Perich, Alewood and Johns demonstrated that hydrogenolysis (H₂/PtO₂) cleanly removed the phenyl and benzyl phosphate groups from protected Ser(PO₃Ph₂) and Ser(PO₃Bzl₂) tripeptides, affording the free phosphopeptide Glu‑Ser(P)‑Leu in near‑quantitative yield [1]. In stark contrast, attempts to cleave the ethyl or methyl phosphate groups from the corresponding Ser(PO₃Et₂) and Ser(PO₃Me₂) tripeptides by acidolytic or silylitic treatment led to decomposition of the O‑phosphoseryl residue, yielding no usable product [1]. This result establishes the phenyl (diphenyl) protecting group as one of only two synthetically viable options within this five‑derivative panel.

Deprotection Outcome
Head-to-head
Phenyl phosphate: near-quantitative yield. Methyl/ethyl phosphate: complete decomposition.
Synthetic viability context: only phenyl, benzyl, and tert-butyl esters are viable.
Hydrogenolysis (H₂/PtO₂); methyl/ethyl groups resist clean cleavage.
Phosphopeptide synthesis Protecting group chemistry Hydrogenolytic deprotection

Acid Stability Under Repetitive Boc‑Deprotection Conditions: Phenyl vs. Benzyl Phosphate Protection

Perich's comprehensive review of O‑phosphoserine peptide synthesis methods explicitly states that the benzyl derivative Boc‑Ser(PO₃Bzl₂)‑OH has restricted use in peptide synthesis due to the susceptibility of benzyl phosphate groups to the acidolytic treatments (e.g., 40% TFA/CH₂Cl₂) routinely used for iterative Boc‑group removal [1]. In contrast, the phenyl derivative Boc‑Ser(PO₃Ph₂)‑OH has been successfully employed in the synthesis of multiple complex Ser(PO₃Ph₂)‑containing peptides, including an octapeptide bearing four phosphoserine residues, with all phenyl groups subsequently cleaved cleanly by platinum‑oxide‑mediated hydrogenation [1][2]. This qualitative stability difference is a direct consequence of the greater acid‑lability of the benzylic C–O bond compared to the phenolic C–O bond of the phenyl phosphate ester.

Acid Stability
Class-level
Stable to repetitive 40% TFA/CH₂Cl₂ cycles; benzyl analogue shows restricted use.
Supports solid-phase Boc-mode workflow with multiple coupling cycles.
Data to verify: qualitative stability ranking from comparative review.
Solid‑phase peptide synthesis Boc chemistry Phosphate protecting group stability

HF Dephosphorylation Rate: Ser(PO₃Ph₂) vs. Thr(PO₃Ph₂) – A Handling‑Critical Kinetic Difference

In a dedicated study of HF‑mediated deprotection, Perich and Johns showed that extensive dephosphorylation of the Ser(PO₃Ph₂) residue occurred under three commonly employed HF conditions (varying scavenger composition and temperature), generating large quantities of the undesired Ser‑containing peptide [1]. Systematic investigation of model peptide systems established that the extent of dephosphorylation was directly dependent on HF‑contact time and that the Ser(PO₃Ph₂) residue underwent dephosphorylation at a slightly higher rate than the Thr(PO₃Ph₂) residue [1]. This is a direct head‑to‑head comparison between the serine and threonine diphenylphospho‑building blocks, revealing an intrinsic reactivity difference that users must account for when planning HF‑based cleavage strategies.

HF Dephosphorylation Rate
Head-to-head
Ser(PO₃Ph₂) dephosphorylation rate slightly higher than Thr(PO₃Ph₂).
Handling-critical context: HF contact time requires tighter control for serine.
Three common HF cleavage conditions; time-dependent phosphate loss.
HF cleavage Dephosphorylation kinetics Phosphopeptide solid‑phase synthesis

Multi‑Phosphoserine Peptide Synthesis Benchmark: >99% Purity Octapeptide Achieved with Boc‑Ser(PO₃Ph₂)‑OH

Perich, Johns, and Reynolds demonstrated the practical performance limit of Boc‑Ser(PO₃Ph₂)‑OH by synthesizing the complex octapeptide Ac‑Glu‑Ser(P)‑Leu‑Ser(P)‑Ser(P)‑Ser(P)‑Glu‑Glu‑NHMe, which contains four contiguous or near‑contiguous O‑phosphoseryl residues [1]. The fully protected tetra‑Ser(PO₃Ph₂)‑octapeptide was assembled using repetitive excess mixed‑anhydride coupling with 40% CF₃CO₂H/CH₂Cl₂ for Boc removal, followed by one‑step hydrogenolytic cleavage of all phenyl groups with platinum oxide [1]. The final phosphopeptide was found to be greater than 99% pure by C₈ reverse‑phase HPLC analysis and was unambiguously characterized by amino acid analysis, ¹³C NMR spectroscopy, and fast‑atom‑bombardment mass spectrometry [1]. This result establishes a quantitative purity benchmark for syntheses employing this building block.

Multi-Phosphoserine Benchmark
Supporting
>99% purity by C₈ RP-HPLC for a tetra-phosphoseryl octapeptide.
Supports procurement for sterically demanding multi-phosphoserine sequences.
PtO₂-mediated global deprotection; mixed-anhydride coupling.
Casein phosphopeptide Multiple phosphoserine incorporation Mixed anhydride coupling

HF Stability of Phosphate Protecting Groups: Phenyl vs. 2-Methylphenyl vs. 2,6-Dimethylphenyl

Perich and Johns expanded the phosphate protecting‑group toolbox by evaluating substituted aryl phosphate esters for improved HF stability [1]. They found that 2‑methylphenyl and 2,6‑dimethylphenyl groups on the phosphate moiety of O‑phosphoserine were significantly more stable toward HF treatment than the unsubstituted phenyl group, while still being effectively removable by hydrogenolysis [1]. These substituted aryl derivatives were demonstrated to be practically applicable in the Boc/Bzl mode of solid‑phase peptide synthesis, offering an alternative when HF‑mediated cleavage from the resin is mandatory. The phenyl (diphenyl) protecting group therefore occupies the lower end of the HF‑stability spectrum among aryl phosphate protecting options.

HF Stability Ranking
Cross-study
2,6-Dimethylphenyl > 2-methylphenyl > phenyl phosphate stability under anhydrous HF.
Procurement guide: diphenyl is adequate for hydrogenolysis, not optimal for HF cleavage.
Substituted-aryl analogues offer improved HF stability.
Phosphate protecting group design HF stability ranking Boc/Bzl solid‑phase synthesis

Boc-O-diphenylphospho-L-serine: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Solution‑Phase Boc‑Mode Synthesis of Multi‑Phosphoseryl Peptides (Casein and Statherin Analogs)

Boc‑O‑diphenylphospho‑L‑serine is the building block of choice for solution‑phase Boc‑mode assembly of peptides containing multiple O‑phosphoseryl residues when the final deprotection is to be performed by platinum‑mediated hydrogenolysis. Perich, Kelly, and Reynolds used Boc‑Ser(PO₃Ph₂)‑OH to prepare tri‑, tetra‑, and octa‑phosphoseryl peptides related to bovine casein and human statherin in high yield and purity [1][2]. The mixed‑anhydride coupling protocol with 40% TFA/CH₂Cl₂ for Boc removal is fully compatible with the phenyl phosphate protecting group, enabling stepwise chain elongation without premature phosphate loss [1]. The one‑step hydrogenolytic removal of all phenyl groups with PtO₂ yields the free phosphopeptide without requiring HPLC purification in many cases [2].

Solid‑Phase Boc‑Mode Synthesis of Phospholamban‑Derived and Other Biologically Active Phosphopeptides

For solid‑phase Boc‑mode synthesis where the final cleavage strategy employs hydrogenolysis rather than anhydrous HF, Boc‑O‑diphenylphospho‑L‑serine is well‑suited. Perich and Johns demonstrated the solid‑phase synthesis of the phospholamban 11‑19 peptide (Ac‑Ala‑Ile‑Arg‑Arg‑Ala‑Ser(P)‑Thr‑Ile‑Glu‑NH₂) using Boc‑Ser(PO₃Ph₂)‑OH on polystyrene resin [1]. The phenyl phosphate groups survived the iterative TFA treatments of solid‑phase Boc chemistry, and the final deprotection was accomplished by HF cleavage of the peptide from the resin followed by platinum‑mediated hydrogenolytic removal of the phenyl phosphate groups [1]. This scenario is especially relevant when the target peptide contains acid‑sensitive side‑chain functionalities that preclude the use of benzyl phosphate protection.

Synthesis of Phosphopeptide Standards for Calcium Phosphate Binding and Biomineralization Studies

The exceptional purity (>99% by RP‑HPLC) achieved for casein‑related multi‑phosphoseryl peptides synthesized with Boc‑Ser(PO₃Ph₂)‑OH makes this building block particularly valuable for preparing well‑characterized phosphopeptide standards for biochemical and biophysical studies [1]. Casein phosphopeptides are widely used as models for calcium phosphate binding, biomineralization, and dental enamel remineralization research. The ability to obtain highly pure phosphopeptides without chromatographic purification, as reported by Perich et al. for the casein‑related octapeptide, reduces both production cost and time, an important consideration for industrial‑scale procurement of custom phosphopeptides [1].

Methodology Development for Phosphopeptide Synthesis: Comparator Studies and Teaching

Boc‑O‑diphenylphospho‑L‑serine serves as a key reference compound in comparative studies of phosphate protecting‑group strategies. The seminal head‑to‑head comparison by Perich, Alewood, and Johns across five Boc‑Ser(PO₃R₂)‑OH derivatives (R = phenyl, benzyl, methyl, ethyl, tert‑butyl) established the phenyl (diphenyl) variant as one of only two synthetically viable options alongside the benzyl derivative, and this dataset continues to inform protecting‑group selection in both academic and industrial phosphopeptide synthesis laboratories [1]. The well‑documented strengths (hydrogenolytic cleavability, acid stability) and limitation (HF‑lability) of the phenyl protecting group provide a rich case study for training researchers in the strategic selection of phosphoamino acid building blocks [2].

Application
Selection Property
Validation Focus
Solution-phase multi-phosphoseryl peptide synthesis
Hydrogenolytic cleavability with PtO₂
Final phosphopeptide purity without chromatographic purification
Solid-phase Boc-mode synthesis (non-HF cleavage)
Acid stability under iterative TFA deprotection
Phosphate retention after multiple coupling cycles
Phosphopeptide standards for biomineralization studies
High-purity benchmark achievable (>99%)
RP-HPLC purity and mass spectrometry characterization
Protecting-group methodology comparator studies
Well-documented reactivity profile and limitations
Deprotection outcome vs. alkyl, benzyl, and substituted-aryl analogues

Technical Documentation Hub

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